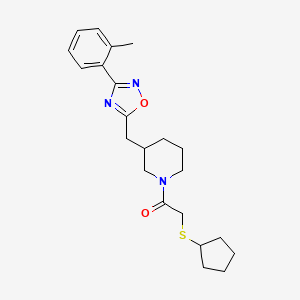
2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a compound of significant interest within the chemical research community
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic pathway can be outlined as follows:
Step 1: Synthesis of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl intermediate through cyclization reactions involving appropriate carboxylic acids and hydrazides.
Step 2: Formation of the piperidin-1-yl ethanone scaffold by reacting the 3-substituted oxadiazole with suitable reagents like piperidinyl ketones under controlled conditions.
Step 3: Introduction of the cyclopentylthio group via thioetherification reactions using thiols and appropriate catalysts or reagents.
Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. Methods often involve:
Continuous flow reactors for better control of reaction parameters.
Catalysts to improve reaction efficiency.
Advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Hydrogenation of functional groups under hydrogen gas in the presence of catalysts.
Substitution: Nucleophilic or electrophilic substitution on the aromatic ring or piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenated reagents, alkylating agents.
Major Products Formed:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Saturated derivatives of the oxadiazole or piperidinyl rings.
Substitution: Functionalized aromatic or piperidinyl derivatives.
Applications De Recherche Scientifique
2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has applications in several research areas:
Chemistry: Studied for its unique reactivity patterns and potential as a building block for complex molecule synthesis.
Biology: Investigated for its potential biochemical interactions and as a probe in molecular biology studies.
Medicine: Explored for therapeutic applications, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functionalities.
Mécanisme D'action
When compared to other similar compounds, 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone stands out due to its:
Unique Structural Features: Combination of a cyclopentylthio group with an oxadiazole ring and piperidinyl ethanone is relatively rare.
Specific Reactivity: Exhibits distinct reactivity patterns compared to simpler analogs.
Comparaison Avec Des Composés Similaires
1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl piperidin-2-one.
3-(Cyclopentylthio)-1,2,4-oxadiazol-5-amine.
2-(o-Tolyl)-1,2,4-oxadiazol-5-yl methyl sulfide.
This intricate compound opens fascinating avenues for research across multiple scientific domains.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-16-7-2-5-11-19(16)22-23-20(27-24-22)13-17-8-6-12-25(14-17)21(26)15-28-18-9-3-4-10-18/h2,5,7,11,17-18H,3-4,6,8-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDEOSQBYWYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CSC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














